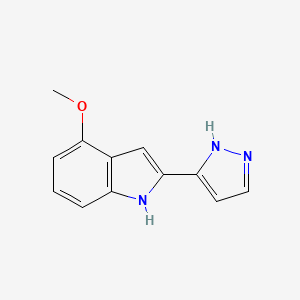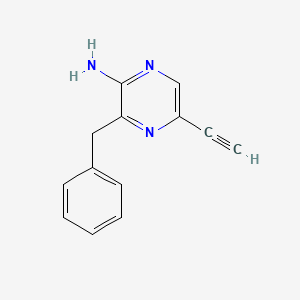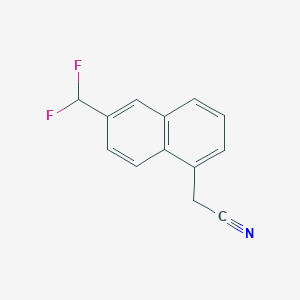
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole is a heterocyclic compound that features both an indole and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole typically involves the formation of the indole and pyrazole rings through various cyclization reactions. One common method involves the condensation of an appropriate hydrazine derivative with a suitable indole precursor under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-(1H-pyrazol-1-yl)phenylboronic acid: Similar in structure but with a boronic acid group instead of an indole ring.
1-(4-Methoxyphenyl)-3-(1H-pyrazol-3-yl)urea: Contains a urea group instead of an indole ring.
Uniqueness
4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole is unique due to its combination of an indole and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Propiedades
Número CAS |
827317-43-1 |
|---|---|
Fórmula molecular |
C12H11N3O |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-methoxy-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C12H11N3O/c1-16-12-4-2-3-9-8(12)7-11(14-9)10-5-6-13-15-10/h2-7,14H,1H3,(H,13,15) |
Clave InChI |
NQHWJQCORJIHKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=C(N2)C3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)













